molecular formula C8H17NO2 B13554735 (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid

Cat. No.: B13554735
M. Wt: 159.23 g/mol
InChI Key: IXSYUULNYWPWNY-ZCFIWIBFSA-N
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Description

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a tertiary butyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a protected amino acid derivative, with a dimethylamino group. The reaction typically requires the use of strong bases and appropriate solvents to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acetyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-3-methylbutanoic acid
  • (2S)-2-(dimethylamino)-3-ethylbutanoic acid
  • (2S)-2-(dimethylamino)-3-isopropylbutanoic acid

Uniqueness

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to the presence of the tertiary butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m1/s1

InChI Key

IXSYUULNYWPWNY-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C

Origin of Product

United States

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